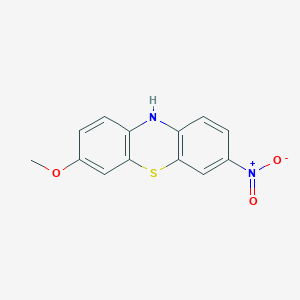

3-methoxy-7-nitro-10H-phenothiazine

Description

Evolution of Phenothiazine (B1677639) Chemistry as a Versatile Organic Scaffold

The history of phenothiazine chemistry dates back to 1883, when it was first synthesized by Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. researchgate.net This foundational discovery paved the way for the creation of methylene (B1212753) blue in 1876, a phenothiazine derivative that not only served as a synthetic dye but also found early use as an antimalarial agent. evitachem.com The initial applications of phenothiazine itself were in agriculture as an insecticide, introduced by DuPont in 1935. evitachem.com

The mid-20th century marked a revolutionary turning point for phenothiazine chemistry with the discovery of the profound biological activities of its derivatives. This era witnessed the development of chlorpromazine, which transformed the treatment of psychosis and laid the groundwork for modern psychopharmacology. researchgate.net This breakthrough spurred extensive research into the molecular modification of the phenothiazine scaffold, leading to the discovery of a wide array of therapeutic agents with antihistaminic, antiemetic, and other properties. nist.gov

In recent decades, the focus of phenothiazine chemistry has expanded beyond medicine into the realm of materials science. The electron-donating nature of the phenothiazine core makes it an excellent component for organic electronic materials. researchgate.net Researchers have explored its use in the development of conductive polymers, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability to functionalize the phenothiazine ring at various positions allows for the systematic tuning of its optical and electronic properties, making it a highly adaptable building block for advanced materials. researchgate.net

Significance of Substituted Phenothiazines in Contemporary Chemical Science

The versatility of the phenothiazine scaffold is fully realized through the introduction of various substituents onto its core structure. The strategic placement of functional groups can dramatically alter the molecule's properties and lead to a wide range of applications. nist.gov In medicinal chemistry, for example, the nature of the substituent at the 2-position and the side chain at the 10-position are critical determinants of the antipsychotic potency and pharmacological profile of phenothiazine-based drugs. binasss.sa.cr The introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to enhance the potency of these drugs. binasss.sa.cr

Beyond their therapeutic uses, substituted phenothiazines are of significant interest in the field of functional materials. The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport and photophysical properties. This makes substituted phenothiazines valuable components in the design of materials for organic electronics, sensors, and nonlinear optics.

Furthermore, the non-planar, butterfly-like structure of the phenothiazine core can be exploited to control the solid-state packing of molecules, which is crucial for optimizing the performance of organic electronic devices. researchgate.net The ability to create a diverse library of substituted phenothiazines through well-established synthetic methodologies underscores their importance as a privileged scaffold in contemporary chemical science. mdpi.com

Research Context of 3-methoxy-7-nitro-10H-phenothiazine within Functionalized Phenothiazine Systems

The specific compound, This compound , represents a fascinating case study within the broader context of functionalized phenothiazine systems. This molecule is characterized by the presence of an electron-donating methoxy (B1213986) group (-OCH3) at the 3-position and a strong electron-withdrawing nitro group (-NO2) at the 7-position. This particular substitution pattern creates a "push-pull" system within the phenothiazine scaffold, which is of significant interest for several areas of chemical research.

The asymmetric nature of the substitution in This compound is expected to induce a significant dipole moment, which could lead to interesting photophysical properties, including potential applications in nonlinear optics. The push-pull arrangement can also facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the design of fluorescent probes and sensors.

From a synthetic perspective, this compound serves as a valuable intermediate for the synthesis of more complex phenothiazine derivatives. The nitro group can be readily reduced to an amino group, which can then be further functionalized. Similarly, the methoxy group can potentially be cleaved to yield a hydroxyl group, providing another site for chemical modification. While dedicated research on This compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several key areas of phenothiazine research, including the development of novel dyes, functional materials, and as a scaffold for medicinal chemistry explorations. The synthesis of a related compound, 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethanone, has been reported, suggesting the viability of preparing this core structure.

Interactive Data Tables

General Properties of the Phenothiazine Scaffold

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉NS | evitachem.com |

| Molar Mass | 199.27 g/mol | evitachem.com |

| Appearance | Yellowish-green rhombic leaflets | evitachem.com |

| Melting Point | 185 °C | evitachem.com |

| Boiling Point | 371 °C | evitachem.com |

| Structure | Tricyclic, non-planar | researchgate.net |

Plausible Synthetic Route to this compound

| Step | Reaction | Starting Material | Reagents | Product | Reference |

| 1 | Nitration | Phenothiazine | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Nitrophenothiazine | |

| 2 | Methoxylation | 3-Nitrophenothiazine | Methylating agent (e.g., Dimethyl sulfate) | 3-Methoxy-7-nitrophenothiazine |

Note: This is a plausible synthetic pathway based on the reported synthesis of a derivative. Specific reaction conditions would require experimental optimization.

Examples of Substituted Phenothiazines and Their Research Areas

| Compound | Substituents | Research Area | Reference |

| Chlorpromazine | 2-chloro, 10-(3-dimethylaminopropyl) | Antipsychotic drug | researchgate.net |

| Methylene Blue | 3,7-bis(dimethylamino), N-methylated cation | Dye, Antimalarial | evitachem.com |

| 3,7-Dinitro-10H-phenothiazine 5-oxide | 3,7-dinitro, S-oxide | Synthesis, Structural analysis | |

| 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethanone | 3-methoxy, 7-nitro, 10-acetyl | Synthetic precursor |

Properties

Molecular Formula |

C13H10N2O3S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

3-methoxy-7-nitro-10H-phenothiazine |

InChI |

InChI=1S/C13H10N2O3S/c1-18-9-3-5-11-13(7-9)19-12-6-8(15(16)17)2-4-10(12)14-11/h2-7,14H,1H3 |

InChI Key |

FOAQLYANOPOQFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 7 Nitro 10h Phenothiazine and Analogs

General Synthetic Routes to 10H-Phenothiazine Derivatives

Three principal pathways have historically dominated the synthesis of the 10H-phenothiazine scaffold: direct thionation via sulfur cyclization, intramolecular rearrangement, and metal-catalyzed coupling reactions.

The pioneering synthesis of phenothiazine (B1677639), developed by August Bernthsen in 1883, involves the direct reaction of diphenylamine (B1679370) with elemental sulfur at high temperatures wikipedia.org. This method, often referred to as thionation, was later significantly improved by the use of a catalyst, such as iodine, which allows the reaction to proceed under less harsh conditions sci-hub.se. This approach is particularly effective for producing the parent phenothiazine and symmetrically substituted derivatives. However, when applied to meta-substituted diphenylamines, the reaction often yields a mixture of regioisomers, complicating purification.

| Reaction | Reactants | Catalyst/Solvent | Temperature | Yield |

| Bernthsen Synthesis | Diphenylamine, Sulfur | Iodine (catalyst) | 180-250°C | Moderate to High |

This table presents typical conditions for the classic cyclization reaction with sulfur.

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution used for synthesizing phenothiazines with defined substitution patterns acs.orgsynarchive.com. The process typically begins with the formation of a 2-amino-2'-nitrodiphenyl sulfide (B99878) intermediate. This intermediate is acylated, and subsequent treatment with a base induces the rearrangement, where an aryl group migrates from the sulfur atom to the nitrogen atom, followed by cyclization to form the phenothiazine ring sci-hub.se. This method offers excellent control over the regiochemistry of the final product, making it highly valuable for preparing specifically substituted phenothiazines sci-hub.seacs.org.

| Reaction Step | Reactants | Reagents/Conditions | Purpose |

| Sulfide Formation | 2-Halonitrobenzene, 2-Aminothiophenol (B119425) | Alkaline medium (e.g., NaOH, KOH) | Forms 2-amino-2'-nitrodiphenyl sulfide |

| Acylation | 2-amino-2'-nitrodiphenyl sulfide | Acylating agent (e.g., Acetic Anhydride) | Prepares substrate for rearrangement |

| Rearrangement & Cyclization | Acylated diphenyl sulfide | Base (e.g., Potassium Carbonate) in DMF | Induces Smiles rearrangement and ring closure |

This table outlines the key stages of a Smiles rearrangement-based synthesis for phenothiazines.

The Ullmann condensation, a copper-catalyzed reaction, provides another versatile route to the phenothiazine nucleus wikipedia.orgwikipedia.org. This pathway involves the coupling of an o-halobenzonitrile or related aryl halide with an o-aminothiophenol in the presence of a copper catalyst and a base sci-hub.se. The reaction forms a diphenyl sulfide, which then undergoes an intramolecular cyclization to yield the phenothiazine. Modern variations of this reaction may use palladium or iron catalysts and have expanded the scope and improved reaction conditions researchgate.net. Like the Smiles rearrangement, the Ullmann reaction is advantageous for creating unsymmetrically substituted phenothiazines, as the substitution pattern is determined by the choice of the initial reactants.

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature |

| Ullmann Condensation | o-Aryl Halide, o-Aminothiophenol | Copper (Cu), Copper(I) salts (e.g., CuI, CuBr) | High-boiling polar (e.g., DMF, NMP) | 150-220°C |

| Modern Variants | o-Aryl Halide, o-Aminothiophenol | Palladium or Iron complexes, Base (e.g., K₂CO₃) | Toluene, Dioxane | 100-140°C |

This table summarizes typical conditions for Ullmann-type reaction pathways leading to phenothiazines.

Specific Preparation of 3-methoxy-7-nitro-10H-phenothiazine

A specific, optimized synthesis for this compound is not prominently featured in readily available literature. However, a logical synthetic route can be devised by applying the general principles of phenothiazine synthesis, particularly methods that allow for precise control of substituent placement, such as the Ullmann or Smiles reactions. An alternative, though likely less efficient, route could involve the direct nitration of a 3-methoxyphenothiazine precursor.

A plausible and regiochemically controlled synthesis of this compound would involve the construction of the ring from two specifically substituted benzene (B151609) precursors. An Ullmann-type condensation represents a robust approach.

Proposed Synthetic Route via Ullmann Condensation:

Step 1: Synthesis of Diphenyl Sulfide Intermediate. The synthesis would commence with the copper-catalyzed coupling of 2-amino-4-methoxyphenol and a suitable halogenated nitroaromatic compound such as 1-bromo-2-chloro-5-nitrobenzene or a related derivative. The reaction is typically performed in a high-boiling polar solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the condensation.

Step 2: Intramolecular Cyclization. The resulting 2-(2-amino-4-methoxyphenylthio)-4-nitro-chlorobenzene intermediate would then undergo a second copper-catalyzed intramolecular C-N bond formation (cyclization) to form the phenothiazine ring. This step often requires high temperatures and the continued presence of a copper catalyst and base.

Alternative Route: Electrophilic Nitration

Another potential, albeit less direct, method is the electrophilic nitration of 3-methoxy-10H-phenothiazine chemicalbook.comsynzeal.comvenkatasailifesciences.com. The phenothiazine nucleus is electron-rich, and the 3 and 7 positions are particularly reactive towards electrophiles mdpi.com. The 3-methoxy group is an activating, ortho-para directing group. Therefore, nitration would be directed to the positions ortho and para to it (positions 2 and 4) as well as the other activated positions of the unsubstituted ring (positions 7 and 9). This would likely lead to a mixture of mono-nitrated products, including the desired 7-nitro isomer, along with 1-nitro, and potentially dinitrated or oxidized byproducts, necessitating complex chromatographic separation and resulting in a lower yield of the target compound. Optimization would involve careful control of nitrating agents (e.g., HNO₃ in H₂SO₄) and reaction temperature to maximize the yield of the desired isomer researchgate.net.

For the proposed Ullmann condensation route, reaction conditions would need to be optimized for each step.

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature Range | Expected Yield |

| Sulfide Formation | 2-Amino-4-methoxyphenol, 1-bromo-2-chloro-5-nitrobenzene | CuI (catalyst), K₂CO₃ (base) | DMF | 120-160°C | Moderate |

| Cyclization | Diphenyl sulfide intermediate | CuI (catalyst), K₂CO₃ (base) | NMP | 180-220°C | Moderate |

This table outlines the proposed reaction conditions for the synthesis of this compound.

Advanced Synthetic Strategies for Analogous Nitro- and Methoxy-Phenothiazines

Modern synthetic chemistry provides a toolkit of advanced methods to construct and functionalize the phenothiazine core. These techniques are crucial for preparing libraries of compounds for structure-activity relationship studies and for optimizing the properties of lead compounds.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of phenothiazine derivatives has been shown to be advantageous, particularly for key steps such as the cyclization of substituted diphenylamines to form the phenothiazine ring system. nih.gov This approach can overcome the high activation barriers and reduce the lengthy reaction times often associated with traditional thermal methods, especially when bulky substituents are present. nih.gov

One of the key reactions in building the phenothiazine skeleton is the thionation of a diarylamine precursor. A two-step microwave-assisted method has been reported for the synthesis of substituted phenothiazine derivatives. orientjchem.org This involves the initial microwave-assisted formation of a biphenylamino derivative from a p-substituted phenol and an o-substituted aniline, followed by a microwave-assisted thionation using sulfur and a catalytic amount of iodine. orientjchem.org This environmentally benign method avoids the use of hazardous chemicals often employed in conventional multi-step syntheses. orientjchem.org

While a direct microwave-assisted synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of MAOS can be applied to its synthesis. For instance, the cyclization of a precursor like 2-amino-5-nitrophenol with 1-bromo-3-methoxybenzene could potentially be accelerated under microwave irradiation. Furthermore, functional group transformations on the phenothiazine core, such as nitration, can also be facilitated by microwave energy. Microwave-promoted nitration of aromatic compounds using reagents like calcium nitrate in acetic acid has been shown to be rapid and highly regioselective, offering a greener alternative to traditional nitrating agents. orientjchem.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenothiazine Derivatives

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours to days | Minutes to a few hours | nih.govorientjchem.org |

| Yield | Often moderate | Generally higher | nih.govorientjchem.org |

| Reaction Conditions | High temperatures, prolonged heating | Controlled temperature and pressure | researchgate.net |

| Environmental Impact | May use hazardous solvents and reagents | Often allows for solvent-free conditions or use of greener solvents | orientjchem.org |

Selective Alkylation via Reductive Amination

The introduction of alkyl groups at the N-10 position of the phenothiazine ring is a common strategy to modulate the compound's biological activity and physicochemical properties. While traditional N-alkylation with alkyl halides is widely used, selective alkylation, especially in the presence of other reactive functional groups, can be challenging. Reductive amination offers a powerful and selective method for the N-alkylation of amines. google.com

This methodology is particularly relevant for the synthesis of N-alkylated phenothiazine derivatives. A patented method describes the selective alkylation of the exocyclic amino groups of 10H-phenothiazine-3,7-diamine via reductive amination. google.com This process involves reacting the diamine with an aldehyde or ketone in the presence of a reducing agent, leading to the preferential alkylation of the 3- and 7-amino groups over the N-10 position of the phenothiazine ring. google.com This selectivity is a significant advantage for creating specific substitution patterns.

For a compound like this compound, a synthetic strategy could involve the initial synthesis of 3-methoxy-10H-phenothiazin-7-amine, followed by selective N-alkylation of the 7-amino group using reductive amination. The nitro group could then be introduced in a subsequent step. Alternatively, if starting with this compound, direct reductive amination at the N-10 position could be explored, although the reactivity of the nitro group under these conditions would need to be carefully considered. General methods for the reductive N-alkylation of nitroarenes using systems like zinc and acetic acid have been developed, which could potentially be adapted for this purpose. nih.gov

Table 2: Reagents for Reductive Amination

| Carbonyl Source | Reducing Agent | Typical Solvent | Reference |

| Aldehydes (e.g., Formaldehyde) | Sodium triacetoxyborohydride | Dichloromethane, Acetic Acid | google.com |

| Ketones | Sodium cyanoborohydride | Methanol (B129727), Acetic Acid | google.com |

| Aldehydes/Ketones | Zinc dust / Acetic Acid | Methanol | nih.gov |

| Alcohols (as aldehyde precursors) | Glycerol (as hydrogen source) with a Ruthenium catalyst | Toluene | ionike.com |

Halogenation and Cross-Coupling Methodologies

Halogenated phenothiazines are versatile intermediates that can be further functionalized using modern cross-coupling reactions to introduce a wide range of substituents. This approach provides access to a diverse array of analogs that would be difficult to synthesize through other means.

Halogenation: The introduction of halogen atoms at specific positions on the phenothiazine ring is a critical first step. The positions C-3 and C-7 are particularly susceptible to electrophilic substitution. While direct halogenation of this compound is not explicitly described, methods for the halogenation of the parent phenothiazine are well-established and could be adapted.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have revolutionized the synthesis of complex aromatic compounds, including phenothiazine derivatives.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds. It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.org This methodology has been successfully applied to the synthesis of N-arylphenothiazines and other functionalized phenothiazine derivatives. rsc.orgacs.orgasianpubs.orgresearchgate.net For instance, a halogenated this compound could be coupled with various amines to introduce new substituents at the halogenated position. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki coupling has been utilized for the synthesis of aryl-substituted phenothiazine derivatives. derpharmachemica.comresearchgate.net A bromo-substituted this compound could serve as a substrate for Suzuki coupling with a variety of aryl or heteroaryl boronic acids, allowing for the introduction of diverse aromatic moieties.

Table 3: Common Palladium Catalysts and Ligands for Cross-Coupling Reactions

| Reaction Type | Palladium Precatalyst | Ligand | Typical Base | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP, DPPF, XPhos, SPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | wikipedia.orgasianpubs.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, K₃PO₄, CsF | organic-chemistry.orgderpharmachemica.comresearchgate.net |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of 3-methoxy-7-nitro-10H-phenothiazine

Spectroscopic methods provide invaluable insight into the electronic and vibrational states of a molecule, allowing for the elucidation of its atomic connectivity and functional group composition.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit distinct signals influenced by the asymmetrical substitution on the phenothiazine (B1677639) skeleton.

In the ¹H NMR spectrum, the protons of the two benzene (B151609) rings would be chemically non-equivalent. The electron-donating methoxy (B1213986) group (-OCH₃) at the C-3 position would cause an upfield shift (shielding) for the protons on its ring, while the potent electron-withdrawing nitro group (-NO₂) at the C-7 position would induce a significant downfield shift (deshielding) for protons on its adjacent ring. The methoxy group's protons would likely appear as a sharp singlet.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the phenothiazine core would show a wide range of chemical shifts. The carbon atom bonded to the methoxy group (C-3) would be shielded, whereas the carbon attached to the nitro group (C-7) would be strongly deshielded. The methoxy carbon itself would produce a signal in the typical range for such functional groups.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | 6.8 - 7.0 | Doublet |

| H-2 | 6.7 - 6.9 | Doublet of Doublets |

| H-4 | 6.7 - 6.9 | Doublet |

| H-6 | 7.8 - 8.0 | Doublet |

| H-8 | 7.9 - 8.1 | Doublet of Doublets |

| H-9 | 7.0 - 7.2 | Doublet |

| N-H | 8.0 - 9.0 | Broad Singlet |

| -OCH₃ | ~3.8 | Singlet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 115 - 118 |

| C-2 | 112 - 115 |

| C-3 | 155 - 160 |

| C-4 | 110 - 113 |

| C-4a | 120 - 125 |

| C-5a | 125 - 130 |

| C-6 | 124 - 127 |

| C-7 | 145 - 150 |

| C-8 | 120 - 123 |

| C-9 | 118 - 121 |

| C-9a | 140 - 145 |

| C-10a | 135 - 140 |

| -OCH₃ | 55 - 60 |

IR spectroscopy is used to identify the functional groups within a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. The nitro group gives rise to two strong and characteristic bands for its asymmetric and symmetric stretching vibrations. blogspot.comorgchemboulder.comspectroscopyonline.comlibretexts.orgresearchgate.net The aromatic ether linkage presents a strong C-O stretching absorption, while the N-H bond of the central ring also provides a notable signal. fiveable.mespectroscopyonline.comacademyart.eduyoutube.com

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (molar mass: 274.30 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 274. The phenothiazine ring system is relatively stable, and fragmentation patterns of its derivatives are well-documented. nih.gov

Interactive Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3380 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1220 - 1275 | Strong |

| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |

| C-H out-of-plane bend | Bend | 810 - 850 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The parent 10H-phenothiazine chromophore exhibits characteristic absorption maxima. nih.gov The introduction of substituents significantly modifies the absorption spectrum. The methoxy group acts as an auxochrome, an electron-donating group that, when conjugated with a chromophore, typically shifts the absorption maximum to a longer wavelength (a bathochromic or red shift) and may increase the absorption intensity (a hyperchromic effect). shimadzu.com The nitro group is a powerful chromophore and electron-withdrawing group that extends the conjugation of the system, also resulting in a pronounced bathochromic shift. shimadzu.comnih.goviu.eduresearchgate.net The combined effect of these two groups on the phenothiazine core is expected to shift the principal absorption bands to significantly longer wavelengths compared to the unsubstituted parent compound.

Solid-State Structural Determination

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, extensive crystallographic studies on other phenothiazine derivatives have established the characteristic conformation of the tricyclic core. mdpi.com These studies consistently show that the phenothiazine molecule is not planar but adopts a folded "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. mdpi.comwikipedia.org This non-planar structure is a defining feature of the phenothiazine family. It is highly probable that this compound would also exhibit this fundamental tricyclic fold in the solid state.

Based on the known structures of related phenothiazine derivatives, the molecular geometry of this compound can be predicted with reasonable accuracy. mdpi.com The central thiazine (B8601807) ring would be in a boat conformation, creating a dihedral (folding) angle between the two flanking benzene rings. This angle is a critical parameter in describing the butterfly shape of the molecule. researchgate.net

The bond lengths and angles within the aromatic rings would largely conform to standard values for sp²-hybridized carbons, with minor deviations caused by the substituents. The C-S and C-N bonds in the central ring would have lengths indicative of their partial double-bond character due to conjugation. The geometry around the nitrogen atom is typically slightly pyramidal. The methoxy and nitro groups would lie nearly coplanar with their respective benzene rings to maximize electronic delocalization.

Conformational Preferences: Butterfly Conformation and Dihedral Angles

The core structure of phenothiazine derivatives is characterized by a central thiazine ring fused between two benzene rings. This tricyclic system is not planar and universally adopts a folded conformation often referred to as a "butterfly" shape. This folding occurs along the axis connecting the sulfur (S) and nitrogen (N) atoms of the central ring.

The degree of this folding is quantified by the dihedral angle between the planes of the two outer benzene rings. In various substituted phenothiazines, this angle can vary. For instance, in a related compound, 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, the dihedral angle between the two benzene rings is reported to be 153.87 (7)°. researchgate.net For this compound, a similar significant deviation from planarity is expected, resulting in a distinct butterfly conformation. The central six-membered thiazine ring typically assumes a boat conformation. The specific values of the dihedral angles for this compound would require experimental determination through techniques like X-ray crystallography.

| Dihedral Angle | Significant deviation from 180° |

Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds, π-π interactions)

The way molecules of this compound arrange themselves in a solid crystal is governed by a variety of intermolecular forces. The presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) introduces polar regions and potential sites for specific interactions.

C-H...O Hydrogen Bonds: The oxygen atoms in both the methoxy and the nitro groups are potential acceptors for weak hydrogen bonds from the C-H groups of neighboring molecules. These C-H...O interactions are a common feature in the crystal packing of organic molecules and contribute significantly to the stability of the crystal lattice.

π-π Interactions: The electron-rich aromatic rings of the phenothiazine core can engage in π-π stacking interactions. However, the pronounced butterfly shape of the molecule can influence the efficiency of this stacking. In some phenothiazine derivatives, such as 3,7-dinitro-10H-phenothiazine 5-oxide, π-π interactions are noted to be weak. nih.gov The steric hindrance and electronic effects of the methoxy and nitro substituents would play a crucial role in determining the geometry and strength of any π-π stacking in the crystal structure of this compound.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor/Acceptor | Expected Role in Crystal Packing |

|---|---|---|

| C-H...O Hydrogen Bonds | C-H (aromatic/methyl) as donor; O (nitro/methoxy) as acceptor | Stabilization of the crystal lattice |

| π-π Interactions | Aromatic rings of the phenothiazine core | May contribute to packing, but potentially weakened by the molecular conformation |

Electronic, Optical, and Photophysical Properties

Electronic Structure and Electron-Donating Characteristics

The phenothiazine (B1677639) (PTZ) core is inherently an excellent electron donor, a characteristic attributed to its non-planar, butterfly-like structure and the presence of electron-rich sulfur and nitrogen heteroatoms. rsc.orgresearchgate.net This structure helps to suppress molecular aggregation and the formation of excimers. rsc.org The electron-donating capacity of the PTZ unit is superior to that of many other amines and N-heterocycles, such as triphenylamine (B166846) and carbazole. rsc.org

In 3-methoxy-7-nitro-10H-phenothiazine, this donor capacity is further modulated by its substituents. The methoxy (B1213986) group (-OCH₃) at the C-3 position is a strong electron-donating group (EDG). Research on related compounds has shown that introducing methoxy groups, particularly at the positions para to the nitrogen (C-3 and C-7), enhances the electron-donating strength and can stabilize the molecule in its oxidized states. uky.edu This is due to the ability of the methoxy group's lone pair of electrons to delocalize into the aromatic system, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO). uky.eduodinity.com

Conversely, the nitro group (-NO₂) at the C-7 position is a potent electron-withdrawing group (EWG). researchgate.net EWGs pull electron density from the aromatic core, which typically results in a stabilization and lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbeilstein-journals.org The combination of a strong EDG and a strong EWG on the PTZ scaffold creates a significant intramolecular charge transfer (ICT) character, where electronic excitation leads to a shift of electron density from the methoxy- and phenothiazine-rich donor part of the molecule to the nitro-substituted acceptor part. rsc.org

Absorption and Emission Spectroscopy

The absorption and emission properties of phenothiazine derivatives are highly sensitive to the nature and position of their substituents. The parent 10H-phenothiazine molecule exhibits absorption bands around 252 nm and 316 nm. mdpi.com

Fluorescence Characteristics and Quantum Yield (PLQY)

Phenothiazine derivatives are known to be fluorescent, although the parent compound has a very low photoluminescence quantum yield (PLQY), often less than 1% in nonpolar solvents. rsc.org However, the introduction of specific substituents can dramatically alter this characteristic. Strategic chemical design, such as the addition of a nitro group, has been shown to significantly enhance fluorescence. rsc.org For instance, 3-nitrophenothiazine was reported to have a PLQY of 100% in cyclohexane. rsc.org

For this compound, the D-A structure is expected to result in emission from an ICT state. This emission is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The presence of both the activating methoxy group and the fluorescence-enhancing nitro group suggests the potential for a significant quantum yield.

Phosphorescence Properties

Phenothiazine and its derivatives also exhibit phosphorescence. The phosphorescence spectrum of 10H-phenothiazine is reported to be around 500-535 nm. mdpi.com Substituents can cause a hypsochromic (blue) shift in the phosphorescence spectrum. For example, N-acylphenothiazine derivatives show a blue-shifted phosphorescence of about 70 nm compared to the parent compound. mdpi.com The specific phosphorescence characteristics of this compound would depend on the balance of electronic effects from its substituents and how they influence the energy gap between the singlet and triplet states (ΔE_ST). In many D-A molecules designed for applications like thermally activated delayed fluorescence (TADF), a small ΔE_ST is crucial. researchgate.net

Influence of Substituents on Spectral Shifts (Red-shift, Hypsochromic Effect)

Substituents have a predictable influence on the absorption and emission spectra of phenothiazine derivatives.

Bathochromic Shift (Red-shift) : This shift to longer wavelengths is typically caused by substituents that decrease the HOMO-LUMO energy gap. Electron-withdrawing groups like the nitro group are known to induce significant bathochromic shifts in both absorption and fluorescence spectra. researchgate.net They achieve this by lowering the LUMO energy level. researchgate.net Similarly, electron-donating groups like the methoxy group raise the HOMO energy level, which also contributes to closing the energy gap and causing a red-shift. odinity.com Therefore, in this compound, both the methoxy and nitro groups are expected to work in concert to produce a substantial red-shift compared to unsubstituted phenothiazine. Studies on dinitrophenothiazine S-oxide confirm that two nitro groups cause a large bathochromic effect. mdpi.comnih.gov

Hypsochromic Shift (Blue-shift) : This shift to shorter wavelengths occurs when the HOMO-LUMO gap is widened. While the substituents on this compound primarily cause a red-shift, a hypsochromic effect can be observed in some phenothiazine derivatives, for example, by introducing an N-phosphoryl substituent. mdpi.com

Tailoring Optoelectronic Properties Through Molecular Design

The structure of this compound is a prime example of tailoring optoelectronic properties through deliberate molecular design. rsc.orgrsc.org The "donor-acceptor" approach is a cornerstone of modern materials science for creating organic molecules with specific functions for applications like organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgnih.gov

By strategically placing an EDG (methoxy) and an EWG (nitro) at the C-3 and C-7 positions, chemists can fine-tune the molecule's fundamental electronic properties. rsc.org This includes adjusting the HOMO and LUMO energy levels, which in turn controls the bandgap, redox potentials, and the absorption and emission wavelengths. rsc.orgresearchgate.net This precise control allows for the development of materials with tailored characteristics, such as low bandgaps for absorbing a broader range of light or reversible redox behavior for energy storage applications. rsc.orguky.edu The functionalization at the 3,7-positions is particularly effective for tuning these properties, making such derivatives highly sought after for optoelectronic applications. researchgate.net

Electrochemical Behavior and Redox Chemistry

Oxidation Pathways and Radical Cation Formation

The electrochemical oxidation of phenothiazine (B1677639) derivatives typically proceeds through a stepwise mechanism involving the removal of electrons from the heterocyclic ring system. The initial step is a one-electron oxidation to form a stable cation radical (PTZ•+). nih.gov This process is often reversible. In many cases, a second one-electron oxidation can occur at a more positive potential, leading to the formation of a dication (PTZ2+). nih.gov

The general oxidation pathway can be represented as: PTZ ⇌ PTZ•+ + e- PTZ•+ ⇌ PTZ2+ + e-

The stability of the cation radical is a key feature of phenothiazine chemistry and is attributed to the delocalization of the unpaired electron and positive charge over the entire tricyclic framework. This stability can be significantly influenced by substituents on the aromatic rings. For 3-methoxy-7-nitro-10H-phenothiazine, the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) at positions para to the nitrogen and sulfur heteroatoms creates a push-pull system that is expected to have a pronounced effect on its redox behavior.

The oxidation process primarily occurs at the sulfur and nitrogen atoms within the phenothiazine ring. utwente.nl Studies on various phenothiazine derivatives have shown that the initial oxidation to the cation radical is a common feature. utwente.nlnih.gov For instance, the enzymatic oxidation of promazine, a phenothiazine derivative, readily produces a cation radical with a characteristic absorption maximum.

Cyclic Voltammetry and Electrochemical Reversibility

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. In the context of phenothiazines, CV provides valuable information about the oxidation and reduction potentials, the stability of the generated species, and the reversibility of the electron transfer processes.

A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to the reduction of the oxidized species. The separation between the peak potentials (ΔEp) is theoretically 59/n mV for a reversible n-electron process at room temperature.

For many phenothiazine derivatives, the first oxidation to the cation radical is electrochemically reversible or quasi-reversible, as indicated by the presence of a corresponding reduction peak on the reverse scan. uky.edu However, the second oxidation to the dication is often irreversible, particularly in the presence of nucleophiles, as the highly electrophilic dication can undergo follow-up chemical reactions. uky.edu

The electrochemical reversibility of phenothiazine redox processes is crucial for their application in devices such as rechargeable batteries, where stable cycling between different oxidation states is required. researchgate.net The stability of the oxidized forms, and thus the reversibility, can be enhanced by structural modifications, such as the introduction of specific substituents. uky.edu

Influence of Substituents on Oxidation Potentials

The oxidation potential of the phenothiazine core is highly dependent on the electronic properties of its substituents. Electron-donating groups (EDGs) increase the electron density on the ring system, making it easier to remove an electron and thus lowering the oxidation potential. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule more difficult to oxidize and thereby increasing the oxidation potential. nih.govnih.gov

The Hammett equation is often used to quantify the effect of substituents on the redox potentials of aromatic compounds. For this compound, the methoxy (B1213986) group (-OCH3) at the 3-position acts as a strong electron-donating group through resonance, while the nitro group (-NO2) at the 7-position is a strong electron-withdrawing group.

The opposing electronic effects of these two substituents will result in an oxidation potential that is intermediate between that of a solely methoxy-substituted and a solely nitro-substituted phenothiazine. The methoxy group will lower the potential, while the nitro group will raise it. The net effect will depend on the relative strengths of these substituents.

To illustrate this, the following table presents a comparison of the first oxidation potentials (Epa1) for phenothiazine and some of its derivatives.

| Compound | Substituents | First Oxidation Potential (Epa1 vs. Ag/AgCl) | Reference |

| Phenothiazine | None | ~0.5-0.7 V | researchgate.net |

| 3,7-dimethoxyphenothiazine derivative | 3,7-di-OCH3 | Lower than unsubstituted | uky.edu |

| 3,7-dinitrophenothiazine derivative | 3,7-di-NO2 | Higher than unsubstituted | nih.gov |

| This compound | 3-OCH3, 7-NO2 | Intermediate (Estimated) | - |

Note: The exact oxidation potential for this compound is not available in the cited literature and is estimated based on the established trends of substituent effects.

Electrocatalytic Activity of Phenothiazine Derivatives

Phenothiazine derivatives have been shown to exhibit electrocatalytic activity, particularly in the oxidation of biologically important molecules such as reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.net The ability of the phenothiazine core to be reversibly oxidized and reduced allows it to act as a mediator, facilitating the electron transfer between the electrode and the substrate at a lower overpotential than the direct oxidation of the substrate.

The general mechanism for the electrocatalytic oxidation of NADH mediated by a phenothiazine derivative (PTZ) can be described as follows:

PTZ is oxidized at the electrode surface to its cation radical form: PTZ → PTZ•+ + e-

The cation radical then chemically oxidizes NADH, regenerating the neutral phenothiazine and producing NAD+: 2PTZ•+ + NADH → 2PTZ + NAD+ + H+

This catalytic cycle allows for the continuous oxidation of NADH at the potential of the PTZ/PTZ•+ redox couple. The efficiency of this process depends on the redox potential of the phenothiazine derivative and the rate of the reaction between the cation radical and NADH. While specific studies on the electrocatalytic activity of this compound are not available, its redox properties suggest it could potentially act as an electrochemical mediator.

Application of Electrochemical Techniques for Mechanistic Studies

Electrochemical techniques are invaluable tools for elucidating the reaction mechanisms of phenothiazine redox processes. nih.gov Cyclic voltammetry, as previously discussed, provides initial insights into the number of electron transfers and their reversibility.

Further mechanistic details can be obtained using other electrochemical methods:

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (e.g., UV-Vis, EPR) to identify and monitor the species generated at the electrode surface in real-time. This is particularly useful for confirming the formation of the cation radical and dication and for studying their stability and subsequent reactions.

Controlled Potential Electrolysis (Bulk Electrolysis): By holding the electrode potential at a value sufficient to cause oxidation or reduction, a large amount of the product can be generated. This product can then be isolated and characterized using various analytical techniques (e.g., NMR, mass spectrometry) to identify the final products of the electrochemical reaction. nih.gov

Through the application of these techniques, detailed mechanistic studies on various phenothiazine derivatives have been conducted, revealing complex reaction pathways that can include dimerization, hydrolysis, and other follow-up reactions of the initially formed cation radicals and dications. nih.govbham.ac.uk

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as the optimized geometry. This is typically achieved using Density Functional Theory (DFT), a method that balances computational cost and accuracy. For phenothiazine (B1677639) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the geometry that corresponds to the lowest energy state. tjnpr.orgresearchgate.net

Prediction of Electronic Properties: HOMO-LUMO Energy Levels and Energy Gaps

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. tjnpr.org The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly involving the sulfur and nitrogen atoms. Conversely, the LUMO is often distributed over the aromatic rings. In 3-methoxy-7-nitro-10H-phenothiazine, the electron-donating methoxy (B1213986) group would be expected to raise the HOMO energy level, while the strongly electron-withdrawing nitro group would significantly lower the LUMO energy. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive and exhibit charge-transfer characteristics. researchgate.net While general principles can be applied, precise energy values for this compound from dedicated calculations are not available in the reviewed literature.

Theoretical Prediction of Spectroscopic Features (e.g., TDDFT for emission)

Time-Dependent Density Functional Theory (TDDFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of excited states, TDDFT can forecast the wavelengths of maximum absorption (λ_max) and emission. tjnpr.org

In studies of related compounds, such as 3,7-dinitro-10H-phenothiazine 5-oxide, TDDFT calculations have been used to assign observed emission bands to specific electronic transitions, like the S₁ → S₀ transition. nih.gov For this compound, TDDFT calculations would likely predict electronic transitions involving the phenothiazine core, with significant contributions from the methoxy and nitro substituents. The nitro group, in particular, is known to cause a bathochromic (red) shift in the emission spectra of phenothiazine derivatives. nih.gov However, specific TDDFT calculation results for the emission spectrum of this compound are not documented in the available scientific papers.

Analysis of Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several chemical reactivity descriptors can be derived to quantify a molecule's reactivity. These include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Nucleophilicity (N): The ability of a molecule to donate electrons to a suitable acceptor.

Electrophilicity (ω): The ability of a molecule to accept electrons.

Studies on various phenothiazine derivatives have employed DFT-based calculations to determine these descriptors. researchgate.net For this compound, the combination of an electron-donating group and a strong electron-withdrawing group would create distinct regions of nucleophilic and electrophilic character, making it an interesting candidate for such an analysis. This information would be valuable for predicting how the molecule might interact with biological targets or other chemical species. As with other computational aspects, a specific analysis of these descriptors for this compound is not found in the surveyed literature.

Conformational Analysis and Potential Energy Surfaces via Ab Initio Methods

The "butterfly" structure of the phenothiazine core allows for different conformations. Conformational analysis, often performed using high-level ab initio methods or DFT, explores the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. acs.org The analysis typically involves systematically changing key dihedral angles and calculating the corresponding energy.

For this compound, the key conformational flexibility would be the folding of the phenothiazine ring and the orientation of the methoxy group. Understanding the relative energies of different conformers is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. While the methodology for such an analysis is well-established, a specific conformational analysis and potential energy surface study for this compound has not been published. acs.org

Vibrational Frequency Analysis and Spectroscopic Assignments

Computational vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. tjnpr.org Comparing this theoretical spectrum with experimental data helps to confirm the structure of the synthesized compound and provides a detailed understanding of the molecular vibrations corresponding to each spectral peak.

Chemical Reactivity and Derivatization Pathways of the Phenothiazine Core

Oxidation of the Sulfur Atom: Formation of Sulfoxides and Sulfones

The sulfur atom at the 5-position of the phenothiazine (B1677639) ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. researchgate.net This transformation significantly alters the electronic properties and geometry of the molecule. The oxidation state of the sulfur atom can influence the biological activity and physicochemical characteristics of the resulting compounds. nih.gov

Common oxidizing agents employed for this purpose include hydrogen peroxide in glacial acetic acid. researchgate.net For instance, treatment of a substituted 10H-phenothiazine with 30% hydrogen peroxide in glacial acetic acid, followed by reflux, yields the corresponding 10H-phenothiazine sulfone. researchgate.net The reaction conditions can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. The oxidation of the electron-donating sulfur to an electron-withdrawing sulfoxide or sulfone group can impact the electron density of the aromatic rings. nih.gov

| Reactant | Reagent(s) | Product(s) | Reference(s) |

| Substituted 10H-phenothiazine | 30% Hydrogen peroxide, Glacial acetic acid | Substituted 10H-phenothiazine sulfone | researchgate.net |

| 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one | Hydrogen peroxide | Corresponding sulfoxide or sulfone |

Reactions at the Nitrogen Atom (N-10 Position): N-Substitution

The nitrogen atom at the 10-position of the phenothiazine nucleus is a key site for synthetic modification. N-substitution reactions are widely employed to introduce a variety of functional groups, which can modulate the pharmacological and physicochemical properties of the parent compound. chemrxiv.org

A common strategy for N-alkylation involves the deprotonation of the N-H group with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. nih.gov For example, 2-methoxy-10H-phenothiazine can be N-alkylated to introduce substituents that can be further modified. chemrxiv.org In the context of 3-methoxy-7-nitro-10H-phenothiazine, acylation at the N-10 position can also be achieved. For instance, reaction with ethanoyl chloride can yield 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one.

| Reactant | Reagent(s) | Product | Reference(s) |

| 10H-phenothiazine | 1. NaH, THF 2. 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | nih.gov |

| This compound | Ethanoyl chloride | 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one |

Electrophilic Substitution Reactions on the Aromatic Rings (e.g., Halogenation, Formylation)

The electron-rich aromatic rings of the phenothiazine core are susceptible to electrophilic substitution reactions. The positions of substitution are directed by the existing substituents. In this compound, the electron-donating methoxy (B1213986) group activates the ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates the other ring. msu.edu

Halogenation, such as bromination, can introduce halogen atoms onto the aromatic rings. researchgate.net Formylation, another example of electrophilic substitution, can introduce an aldehyde group. The specific conditions and reagents used will determine the position and extent of substitution. It's important to note that the presence of both an activating and a deactivating group on the phenothiazine nucleus will lead to complex regiochemical outcomes. msu.edu

| Reaction Type | General Reagents | Product Type | Reference(s) |

| Bromination | Br2, FeBr3 | Bromo-substituted phenothiazine | youtube.com |

| Nitration | HNO3, H2SO4 | Nitro-substituted phenothiazine | youtube.com |

| Sulfonation | SO3, H2SO4 | Phenothiazine sulfonic acid | youtube.com |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl-substituted phenothiazine | youtube.com |

Nucleophilic Displacement Reactions

While less common than electrophilic substitutions on the phenothiazine core itself, nucleophilic displacement reactions can be relevant for derivatives of this compound. For instance, if a suitable leaving group is present on a substituent, it can be displaced by a nucleophile.

An example can be seen in the synthesis of phenothiazine-cyanochalcones, where a Claisen-Schmidt condensation is employed. nih.gov Although not a direct reaction on the phenothiazine core, this highlights how functional groups attached to the phenothiazine can undergo nucleophilic reactions. nih.gov

Cross-Coupling Reactions at Substituted Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become powerful tools for forming carbon-carbon bonds. researchgate.netnih.gov In the context of phenothiazine chemistry, if this compound is first halogenated (e.g., brominated), the resulting halo-phenothiazine can serve as a substrate for cross-coupling reactions. researchgate.net

For example, 3,7-dibromo-10H-phenothiazine derivatives can undergo Suzuki coupling with boronic acids to introduce new aryl or heteroaryl groups at the 3 and 7 positions. researchgate.net This methodology allows for the synthesis of complex phenothiazine architectures with tailored electronic and steric properties. The use of specific palladium catalysts and ligands is crucial for the success of these reactions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base/Solvent | Product Type | Reference(s) |

| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd2(dba)3 / SPhos / K3PO4 / Toluene | 6-phenyl-5H-benzo[a]phenothiazin-5-one | researchgate.net |

| 3,7-dibromo-10-(bromoalkyl)-10H-phenothiazine | Bromothiophene derivatives | Not specified | Phenothiazine with thiophene (B33073) substituents | researchgate.net |

Reduction of Nitro Groups and Subsequent Transformations

The nitro group at the 7-position of this compound is a versatile functional handle that can be readily transformed into an amino group through reduction. unimi.it This reduction is a key step in the synthesis of many phenothiazine derivatives with important biological activities. google.comgoogle.com

A variety of reducing agents can be employed, including sodium borohydride (B1222165), iron in acetic acid, or catalytic hydrogenation. wikipedia.org The resulting amino group can then undergo a plethora of subsequent transformations. For example, it can be alkylated, acylated, or diazotized to introduce further diversity into the molecular structure. researchgate.net The selective reduction of the nitro group in the presence of other reducible functionalities is an important consideration in the synthetic design. unimi.it

| Reactant | Reagent(s) | Product | Reference(s) |

| Nitroarenes | Iron, Acetic Acid | Anilines | wikipedia.org |

| 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one | Sodium borohydride | Amino derivative | |

| 3,7-dinitro-10H-phenothiazine | Catalytic Hydrogenation | 3,7-diamino-10H-phenothiazine | google.comgoogle.com |

Structure Property Relationships: Molecular Design and Modulation of Chemical Properties

Correlation Between Substituent Position and Electronic Properties

The electronic properties of the phenothiazine (B1677639) core are highly sensitive to the nature and position of its substituents. The parent 10H-phenothiazine is an excellent electron donor due to the presence of electron-rich nitrogen and sulfur heteroatoms. rsc.org In 3-methoxy-7-nitro-10H-phenothiazine, the substituents are placed at the C3 and C7 positions, which are known to be highly reactive and effective sites for modulating the electronic structure. rsc.org

The methoxy (B1213986) (-OCH₃) group at the C3 position acts as a strong π-donor, increasing the electron density of the adjacent benzene (B151609) ring and raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the nitro (-NO₂) group at the C7 position is a powerful π-acceptor, which withdraws electron density from its corresponding benzene ring, thereby stabilizing and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This "push-pull" arrangement across the tricyclic framework facilitates a significant intramolecular charge transfer (ICT) from the methoxy-substituted (donor) side to the nitro-substituted (acceptor) side upon photoexcitation. rsc.org This ICT character is a dominant feature of its electronic structure. Computational studies on related donor-acceptor phenothiazine derivatives show that such substitutions lead to a reduced HOMO-LUMO energy gap compared to the parent compound, which has direct consequences for the molecule's optical properties. rsc.org For instance, in computational studies of 3,7-dinitro-10H-phenothiazine 5-oxide, the nitro groups were found to significantly lower the LUMO energy and induce a charge transfer from the sulfur atom to the nitro groups. mdpi.comnih.gov The introduction of the methoxy group in this compound would further enhance this charge separation, creating a more polarized ground state and a more pronounced ICT excited state.

Impact of Substituents on Redox Potentials

The redox behavior of phenothiazine is one of its most defining characteristics, involving the formation of a stable radical cation (PTZ•⁺) and a less stable dication (PTZ²⁺). rsc.org The potential at which these oxidation events occur can be precisely tuned by substitution on the phenothiazine core. Introducing substituents at the 3 and 7 positions is a particularly effective strategy for this purpose. chemrxiv.org

The electron-donating methoxy group at C3 would be expected to make the molecule easier to oxidize, thus lowering its oxidation potential relative to unsubstituted phenothiazine. In contrast, the electron-withdrawing nitro group at C7 would make the removal of an electron more difficult, thereby increasing the oxidation potential.

| Compound | Substituent Effect | Expected Impact on First Oxidation Potential (E_ox) |

| 10H-Phenothiazine | Reference | Baseline |

| 3-Methoxyphenothiazine | Electron-Donating (-OCH₃) | Lower E_ox (Easier to oxidize) |

| 3-Nitrophenothiazine | Electron-Withdrawing (-NO₂) | Higher E_ox (Harder to oxidize) |

| This compound | Push-Pull (-OCH₃, -NO₂) | Intermediate E_ox, balanced by opposing effects |

This table presents expected trends based on established principles of substituent effects on phenothiazine derivatives.

Relationship Between Molecular Conformation and Optical Behavior

The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation with a distinct dihedral angle between the two benzo rings. rsc.org This non-planarity is crucial as it inhibits the formation of aggregates and excimers, which can quench fluorescence. rsc.org The specific conformation and the nature of the substituents profoundly influence the compound's optical properties, such as absorption and emission wavelengths.

For this compound, the strong push-pull character established between the methoxy and nitro groups results in a significant intramolecular charge transfer (ICT) upon excitation. This ICT state is highly sensitive to the polarity of the surrounding environment. Consequently, the compound is expected to exhibit strong positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases, due to the stabilization of the polar excited state.

Strategies for Tuning Photophysical Features through Structural Modifications

The photophysical properties of this compound can be further engineered through several key structural modifications. These strategies allow for the fine-tuning of absorption and emission wavelengths, fluorescence quantum yields, and other optical characteristics.

N-10 Substitution: The hydrogen atom at the N-10 position is a key site for modification. Replacing the hydrogen with an alkyl or aryl group alters the electron-donating strength of the central ring and can also influence the butterfly dihedral angle. Introducing a bulky group at N-10 can increase steric hindrance, further preventing aggregation and potentially improving luminescence efficiency in the solid state.

Oxidation of the Sulfur Atom: The sulfur atom in the thiazine (B8601807) ring can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO₂). rsc.orgresearchgate.net Both the sulfoxide and sulfone groups are strongly electron-withdrawing. This transformation would fundamentally alter the electronic structure of this compound, converting it from a D-A system to an A-D-A system. This change typically disrupts the original ICT pathway, leading to a significant hypsochromic (blue) shift in the absorption and emission spectra. rsc.orgresearchgate.net

Modification of Substituents: The existing methoxy and nitro groups can be chemically altered. For instance, the nitro group can be reduced to an amine (-NH₂), which is an electron-donating group. This would convert the molecule from a push-pull system to a push-push system (3-methoxy-7-amino-10H-phenothiazine), drastically changing its electronic and optical properties.

| Modification Strategy | Structural Change | Expected Effect on Photophysical Properties |

| N-10 Alkylation/Arylation | Replace N-H with N-R | Modulates donor strength and conformation; tunes emission wavelength. |

| Sulfur Oxidation | Convert S to S=O or SO₂ | Introduces strong acceptor; causes a large blue-shift (hypsochromism). rsc.orgresearchgate.net |

| Nitro Group Reduction | Convert -NO₂ to -NH₂ | Changes system from push-pull to push-push; alters electronic transitions. |

This table outlines common strategies and their expected outcomes based on research on analogous phenothiazine systems.

Modulation of Chemical Reactivity via Structural Engineering

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the inherent reactivity of the phenothiazine core. Structural engineering provides a pathway to control its reaction profile.

Reactivity of the N-H Bond: The N-H proton at position 10 is acidic and can be removed by a base to form an anion. This anion can then be reacted with various electrophiles, such as alkyl halides, to achieve N-substitution. nih.gov The acidity of this proton is modulated by the net electronic effect of the C3-methoxy and C7-nitro groups.

Reactivity of the Aromatic Rings: The two benzene rings have different electronic characters. The ring bearing the electron-donating methoxy group is electron-rich and thus activated towards electrophilic aromatic substitution. In contrast, the ring with the electron-withdrawing nitro group is electron-deficient and is deactivated towards electrophiles but activated for nucleophilic aromatic substitution.

Reactivity of the Substituents: The functional groups themselves are reactive centers. The nitro group is readily reduced to an amino group using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. google.com This transformation is a common step in the synthesis of other functional phenothiazine derivatives. The sulfur heteroatom can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide. These reactions provide versatile handles for creating a library of new compounds with tailored properties starting from the this compound scaffold.

Applications in Advanced Materials and Chemical Technologies

Role as Electron-Rich Units in Organic Semiconductors and Optoelectronic Materials

Phenothiazine (B1677639) derivatives are recognized for their potent electron-donating capabilities, a key characteristic for their use in organic electronics. The core structure acts as an electron-rich unit, which is fundamental for creating materials used in organic semiconductors and optoelectronics. The electronic and optical properties of these molecules, including their UV/Vis absorption and fluorescence, can be finely tuned by introducing various functional groups to the phenothiazine core. researchgate.net

The development of extended phenothiazines, created through synthetic strategies that fuse additional rings to the core structure, has led to materials with significantly red-shifted absorption spectra and higher molar extinction coefficients. rsc.org This enhanced absorption of visible light is highly beneficial for their application as photocatalysts in various processes. rsc.org The modification of the phenothiazine core at the N-10, S-5, and C-3,7 positions is a common strategy to tailor these properties for specific optoelectronic applications. rsc.org While direct studies on 3-methoxy-7-nitro-10H-phenothiazine are specific, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group provides a classic "push-pull" system, which is a well-established design principle for creating organic materials with interesting optical and electronic properties suitable for optoelectronic devices.

Utilization in Electrochemical Energy Storage Systems

The search for efficient and cost-effective energy storage solutions has driven research into organic redox-active materials for applications like non-aqueous organic redox flow batteries (NAORFBs). chemrxiv.org Phenothiazines have emerged as a promising class of compounds for this purpose due to their stable and reversible electron-transfer reactions. uky.edu A significant challenge in creating high-capacity materials is stabilizing the molecule as it loses multiple electrons. uky.edursc.org

Research has shown that strategic modification of the phenothiazine structure can dramatically improve its performance. For instance, introducing electron-donating methoxy groups at the 3 and 7 positions (para to the nitrogen atom) significantly enhances the stability of the doubly oxidized dication state. uky.edursc.org This allows the molecule to act as a stable two-electron donor, which increases the material's charge-storage capacity while keeping the molecular weight low. uky.edursc.org Molecular engineering, including the introduction of various functional groups, allows for precise control over critical properties such as solubility, stability, and redox potential. chemrxiv.org While monosubstituted phenothiazines may have a lower oxidation potential, disubstitution at the 3 and 7 positions can lead to a notable increase in the stable oxidation potential. chemrxiv.org The compound this compound, with its distinct substituents, represents a scaffold that could be explored for tuning these electrochemical properties for energy storage applications.

Table 1: Impact of Substitution on the Oxidation Potential of Phenothiazine Derivatives

| Compound/Derivative Class | Oxidation Potential (vs. Fc/Fc+) | Key Finding | Source |

|---|---|---|---|

| Monosubstituted phenothiazines | ~0.3 V | Relatively low usable oxidation potential. | chemrxiv.org |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 0.65 V | Substitution at positions 3 and 7 notably increases the stable oxidation potential. | chemrxiv.org |

Application as Photoredox Catalysts in Organic Synthesis

Visible-light photoredox catalysis is a powerful tool in modern organic synthesis, offering sustainable and novel chemical transformations. nih.gov Phenothiazines have proven to be a valuable class of organic dyes for this purpose, acting as highly effective photoredox catalysts. rsc.orgnih.gov Their utility stems from their fascinating electronic properties and the ease with which their core structure can be modified to fine-tune their optoelectronic characteristics for specific reactions. nih.gov

N-phenylphenothiazine derivatives, for example, can be functionalized with various electron-donating and electron-withdrawing groups to modulate their absorbance and electrochemical properties. nih.gov Certain alkylaminylated N-phenylphenothiazines exhibit highly reducing properties in their excited state (with reduction potentials up to -3.0 V vs SCE), enabling challenging reactions like the nucleophilic addition of methanol (B129727) to less-activated alkenes. nih.gov Phenothiazine-based catalysts have been successfully employed in a wide array of transformations, including dehalogenations, C-N and C-H/C-H cross-couplings, and the oxidative coupling of amines to imines, sometimes using natural sunlight as the light source. rsc.orgdiva-portal.org The compound 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one, a close derivative of the subject compound, is used as a precursor in the synthesis of more complex phenothiazine derivatives for various research applications.

Table 2: Performance of Phenothiazine-Based Photoredox Catalysts

| Catalyst System | Reaction Type | Key Feature | Source |

|---|---|---|---|

| N-phenylphenothiazines | Nucleophilic addition of alcohols to alkenes | Achieved quantitative yield for a challenging substrate after optimization. | nih.gov |

| 10-phenyl-10H-phenothiazine (PTH) | Dehalogenation of aryl halides; Pinacol coupling | Effective in reactions that are otherwise difficult to achieve without a suitable catalyst. | diva-portal.org |

Development of Electrochemical Sensors

The electrochemical activity of phenothiazines also makes them suitable for the development of sensitive and selective electrochemical sensors. The ability of the phenothiazine core to undergo a one-electron, diffusion-controlled oxidation process forms the basis of its detection. researchgate.net

Researchers have successfully developed sensors for the determination of phenothiazine (PTZ) by creating a molecularly imprinted polymer on a pencil graphite (B72142) electrode (MIP/PGE). researchgate.net This specialized sensor demonstrated high selectivity and accuracy for detecting PTZ in various samples. researchgate.net After optimizing parameters such as pH and monomer concentration, the sensor exhibited two wide dynamic linear ranges for detection (1-300 μmol L⁻¹ and 0.5-10 mmol L⁻¹) and achieved a low detection limit of 3x10⁻⁷ mol L⁻¹. researchgate.net Furthermore, studies on the electrochemical properties of new phenothiazine derivatives, such as those with aminophenyl or carboxyphenyl groups at the 3 and 7 positions, have been conducted on glassy carbon electrodes to understand their complex electrode reaction kinetics. researchgate.net These findings underscore the potential of functionalized phenothiazines, including structures like this compound, as the core component in designing advanced electrochemical sensing platforms.

Phenothiazine Derivatives as Building Blocks for Molecular Wires and Functional Oligomers

The concept of molecular electronics involves using individual molecules or nanoscale assemblies of molecules as electronic components. Phenothiazine's inherent electronic properties make it an attractive building block for constructing such systems. By sequentially coupling different chemically reactive building blocks, it is possible to create "molecular wires" with tailored electronic functions, such as diode-like current-voltage characteristics. nih.gov The specific properties of these wires depend on the sequence of electron-donating and electron-accepting moieties within the molecular structure. nih.gov

Furthermore, synthetic strategies have been developed to create extended phenothiazine structures with up to seven linearly fused rings. rsc.org These molecules can be considered functional oligomers. Increasing the conjugation in this manner not only shifts their light absorption to longer wavelengths but also significantly increases their molar extinction coefficient. rsc.org This research opens up new pathways for developing novel phenothiazine-based materials and functional oligomers for a variety of optoelectronic and catalytic applications. rsc.org

Future Research Directions in Synthetic and Material Science Chemistry of Phenothiazines

Exploration of Novel Synthetic Methodologies for Complex Phenothiazine (B1677639) Architectures

The future development of phenothiazine-based materials hinges on the advancement of synthetic methodologies that allow for the construction of increasingly complex and precisely functionalized architectures. While traditional methods like the Smiles rearrangement and Mannich reactions have been effective, future research will likely focus on more efficient and versatile strategies. nih.govnih.gov

Key future research avenues include:

Late-Stage C-H Functionalization: Developing regioselective C-H activation/functionalization techniques would provide a more atom-economical and modular approach to synthesizing complex derivatives of 3-methoxy-7-nitro-10H-phenothiazine. This would enable the introduction of diverse functional groups at various positions on the phenothiazine core without the need for pre-functionalized starting materials, offering rapid access to a library of compounds for structure-property relationship studies.

Ring-Fusion Strategies: Expanding on recent successes in creating extended phenothiazine systems through ring-fusion approaches will be a critical area. rsc.orgrsc.org Applying these methods to a pre-functionalized core like this compound could lead to novel materials with significantly red-shifted absorption and emission profiles, which are highly desirable for near-infrared (NIR) applications. rsc.org

Polymerization Techniques: Research into novel polymerization methods for incorporating the this compound unit into conjugated polymer backbones is essential. This includes developing controlled polymerization techniques that allow for precise control over molecular weight and polydispersity, which are crucial for optimizing performance in organic electronic devices. rsc.org

Deeper Understanding of Excited State Dynamics and Photophysical Processes